molecular formula C6H3BrClFO2S B1372118 2-Bromo-3-fluorobenzenesulphonyl chloride CAS No. 1065076-31-4

2-Bromo-3-fluorobenzenesulphonyl chloride

Cat. No.: B1372118
CAS No.: 1065076-31-4
M. Wt: 273.51 g/mol
InChI Key: YZXLEQLNBFIGRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-bromo-3-fluorobenzene. One common method includes the reaction of 2-bromo-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzenesulphonyl chloride
  • 2-Chloro-3-fluorobenzenesulphonyl chloride
  • 2-Bromo-3-chlorobenzenesulphonyl chloride

Comparison: 2-Bromo-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .

Biological Activity

2-Bromo-3-fluorobenzenesulphonyl chloride (CAS No. 1065076-31-4) is an organosulfur compound characterized by the presence of both bromine and fluorine substituents on the benzene ring. This compound is notable for its electrophilic properties, making it a valuable intermediate in organic synthesis and a subject of interest in biological research. This article delves into its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C₆H₃BrClFO₂S
  • Molecular Weight : 273.51 g/mol
  • Physical State : Clear liquid with a faint lemon color

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, particularly proteins. This reactivity facilitates the modification of amino acids such as cysteine and lysine, which can lead to changes in protein function and activity.

Enzyme Inhibition and Protein Modification

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. Its ability to form covalent bonds with nucleophilic residues makes it suitable for investigating the roles of specific enzymes in biochemical pathways. For instance, it has been employed to study the inhibition mechanisms of certain proteases, providing insights into potential therapeutic targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds related to benzenesulfonyl chlorides, including this compound. These compounds have shown varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the sulfonyl group can enhance antibacterial efficacy:

CompoundMIC against S. aureus (mg/L)MIC against E. faecalis (mg/L)
This compoundTBDTBD
Related benzenesulfonate derivatives0.39 - 3.126.25

Study on Enzyme Inhibition

A study published in a peer-reviewed journal highlighted the use of this compound in inhibiting a specific serine protease. The compound was shown to bind covalently to the enzyme's active site, resulting in significant inhibition of enzymatic activity. This finding underscores its potential as a lead compound for developing new inhibitors.

Antimicrobial Research

In another study examining the antimicrobial properties of sulfonyl chlorides, derivatives similar to this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). The researchers noted that structural modifications could lead to enhanced potency, emphasizing the importance of further exploration into this compound's derivatives.

Properties

IUPAC Name

2-bromo-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXLEQLNBFIGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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